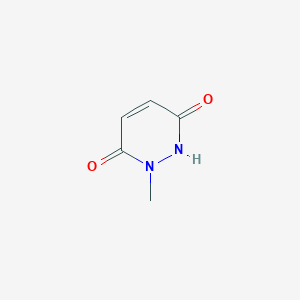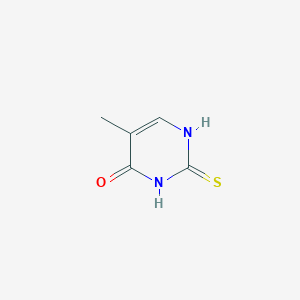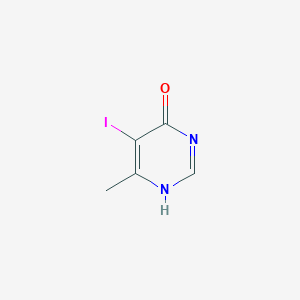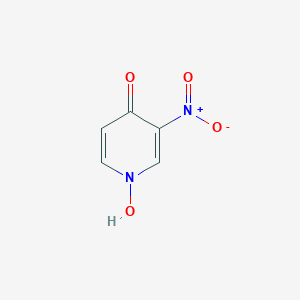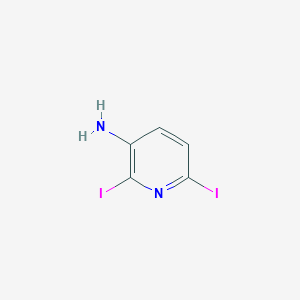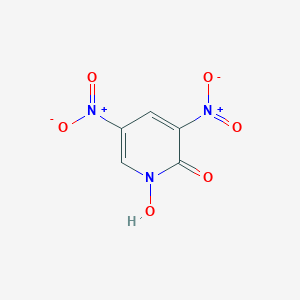
4-(4-Fluorophenyl)-1,3-thiazol-2-amine
説明
科学的研究の応用
Antibacterial Activity :
- Uwabagira, Sarojini, and Poojary (2018) synthesized a compound related to 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and demonstrated its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
- Shiran et al. (2015) reported the synthesis of various thiazole derivatives, including those with fluorine, showing antibacterial activity against multiple bacterial strains (Shiran et al., 2015).
Anticancer Properties :
- Bradshaw et al. (2002) discussed the antitumor properties of 2-(4-aminophenyl)benzothiazoles, related to the 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, highlighting their selective potency in vitro and in vivo (Bradshaw et al., 2002).
- Sekhar et al. (2019) synthesized thiadiazole derivatives, structurally similar to 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, and found significant in vitro antitumor activities against breast cancer cell lines (Sekhar et al., 2019).
Molecular Dynamics Simulation for Corrosion Inhibition :
- Kaya et al. (2016) conducted a theoretical study on thiazole derivatives, including 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, for their corrosion inhibition performance on iron, using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
- Gong et al. (2019) investigated the inhibitory effects of halogen-substituted thiazole derivatives, similar to 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, on mild steel corrosion in sulfuric acid, highlighting the role of molecular structure in corrosion inhibition (Gong et al., 2019).
Safety And Hazards
特性
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKJBHBMAGBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352285 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Fluorophenyl)-1,3-thiazol-2-amine | |
CAS RN |
77815-14-6 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Hantzsch thiazole synthesis in the context of these compounds?
A1: The Hantzsch thiazole synthesis provides a direct and efficient route to synthesize a variety of substituted thiazole rings, a common heterocyclic motif found in numerous bioactive compounds. In the paper "N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine" [], researchers employed this reaction to synthesize a novel N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine derivative. This method utilizes readily available starting materials, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, highlighting the versatility and practicality of the Hantzsch synthesis for creating structurally diverse thiazole derivatives. []
Q2: What spectroscopic techniques were employed to confirm the structure of the synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine?
A2: The researchers utilized a combination of spectroscopic methods to confirm the structure of the synthesized compound. These methods included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR), and mass spectrometry. [] This multifaceted approach provides a comprehensive understanding of the compound's structure, confirming its successful synthesis.
Q3: What preliminary biological activity has been investigated for these types of compounds?
A3: The synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was screened for its in vitro antibacterial activity against two bacterial strains: Staphylococcus aureus and Chromobacterium violaceum. [] Furthermore, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines were investigated for their anthelmintic and antibacterial properties. [, ] These initial studies suggest potential therapeutic applications for this class of compounds, warranting further investigation into their mechanisms of action and in vivo efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



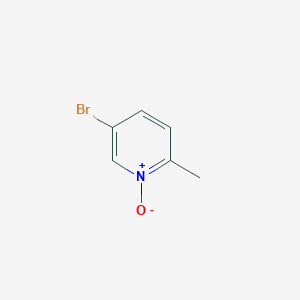
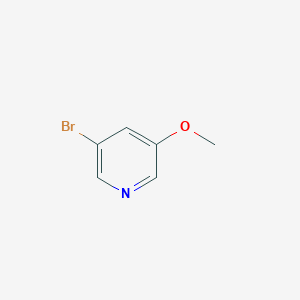
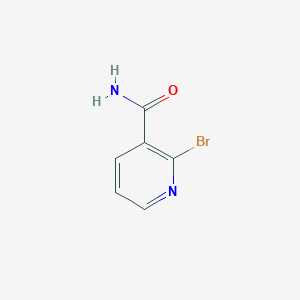

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)

